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Compound of Interest

Compound Name: Anizatrectinib

Cat. No.: B10830844 Get Quote

A Note on Nomenclature: The preclinical and clinical data detailed in this document are

associated with the compound entrectinib. While the initial request specified "anizatrectinib,"

publicly available scientific literature and drug development information overwhelmingly point to

entrectinib as the extensively studied compound with the described mechanism of action. It is

presumed that "anizatrectinib" may be a lesser-known developmental code or a synonym.

This technical guide provides a comprehensive overview of the preclinical data for entrectinib,

a potent and selective tyrosine kinase inhibitor. The information is intended for researchers,

scientists, and drug development professionals to facilitate a deeper understanding of its

mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action
Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the

tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene

tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These kinases,

when constitutively activated through genetic alterations such as gene fusions, can become

oncogenic drivers, promoting tumor cell proliferation and survival.[3][4]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of

these kinases and blocking their catalytic activity.[3][5] This inhibition disrupts downstream

signaling pathways crucial for cancer cell growth, including the mitogen-activated protein

kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/AKT), and phospholipase C-γ (PLCγ)
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pathways.[1][3] By suppressing these pathways, entrectinib induces cell cycle arrest and

apoptosis in tumor cells harboring NTRK, ROS1, or ALK gene fusions.[6]

A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling it to target

primary and metastatic brain tumors.[7][8] Preclinical studies have shown that entrectinib is a

weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS

penetration of other kinase inhibitors.[9]

In Vitro Studies
Kinase Inhibition
Entrectinib has demonstrated potent inhibitory activity against its target kinases in biochemical

assays.

Kinase IC50 (nmol/L)

TRKA 1.7

TRKB 0.1

TRKC 0.1

ROS1 0.2

ALK 1.6

Data sourced from preclinical studies.[9]

Cell Proliferation and Signaling
Entrectinib has shown potent anti-proliferative activity in various cancer cell lines driven by

NTRK, ROS1, or ALK fusions.
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Cell Line Cancer Type Genetic Alteration IC50 (nmol/L)

IMS-M2
Acute Myeloid

Leukemia
ETV6-NTRK3 0.47

M0-91
Acute Myeloid

Leukemia
ETV6-NTRK3 0.65

Data sourced from a study on ETV6-NTRK3–Positive Acute Myeloid Leukemia.[6]

In cell-based assays, entrectinib effectively inhibited the phosphorylation of its target kinases

and downstream signaling proteins. For example, in the colorectal carcinoma cell line KM12,

which harbors a TPM3-NTRK1 fusion, treatment with entrectinib led to a dose-dependent

decrease in the phosphorylation of TRKA, PLCγ1, AKT, and MAPK.[10]

Experimental Protocols
Cell Proliferation Assay:

Cell Lines: Cancer cell lines with known NTRK, ROS1, or ALK fusions.

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of

entrectinib for a specified duration (e.g., 72 hours).

Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo®

Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response

curves.

Western Blot Analysis:

Cell Treatment: Cells were treated with various concentrations of entrectinib for a short

period (e.g., 2 hours) to assess the impact on signaling pathways.

Protein Extraction and Quantification: Cells were lysed, and protein concentrations were

determined using a BCA assay.

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a

membrane, and probed with primary antibodies specific for total and phosphorylated forms of
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target proteins (e.g., TRKA, AKT, ERK).

Detection: Membranes were incubated with secondary antibodies and visualized using a

chemiluminescence detection system.
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In Vitro Experimental Workflow

In Vivo Studies
Entrectinib has demonstrated significant anti-tumor activity in various preclinical xenograft

models.

Xenograft Models
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Cancer Type
Cell
Line/Model

Genetic
Alteration

Treatment Outcome

Neuroblastoma
SH-SY5Y (TrkB

transfected)
NTRK2

60 mg/kg, BID,

oral

Significant tumor

growth inhibition

and improved

event-free

survival.[11]

Colorectal

Carcinoma
KM12 TPM3-NTRK1 Not specified

Tumor

regression.[10]

Acute Myeloid

Leukemia
IMS-M2, M0-91 ETV6-NTRK3

10 or 30 mg/kg,

daily, oral

Complete tumor

regression.[6]

Anaplastic Large

Cell Lymphoma

Karpas-299, SR-

786
NPM-ALK

30 or 60 mg/kg,

BID, oral

Tumor

regression;

tumor eradication

in some models.

[10]

CNS Penetration
Entrectinib has shown the ability to penetrate the CNS in multiple species.

Species Brain/Blood Ratio

Mouse 0.4

Rat 0.6 - 1.0

Dog 1.4 - 2.2

Data sourced from a study on the efficacy of entrectinib in brain tumors.[7]

Experimental Protocols
Xenograft Tumor Model:

Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
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Tumor Implantation: Human cancer cells with relevant genetic alterations were implanted

subcutaneously or orthotopically.

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control

and entrectinib treatment groups. Entrectinib was typically formulated in 0.5%

methylcellulose with 1% Tween 80 and administered orally.[11]

Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study,

tumors could be excised for pharmacodynamic analysis (e.g., Western blotting). Survival was

also monitored as a key endpoint.
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In Vivo Xenograft Experimental Workflow

Signaling Pathways
Entrectinib targets the constitutively active TRK, ROS1, and ALK fusion proteins, thereby

inhibiting multiple downstream signaling cascades that are critical for tumor cell proliferation

and survival.
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Entrectinib's Impact on Key Signaling Pathways
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Drug Metabolism and Interactions
In vitro studies have shown that entrectinib is primarily metabolized by the cytochrome P450

enzyme CYP3A4.[12] Entrectinib is also an inhibitor of CYP3A4/5 with an IC50 of 2 μM and an

inhibitor of P-glycoprotein with an IC50 of 1.33 μM.[12] These findings suggest a potential for

drug-drug interactions with strong inhibitors or inducers of CYP3A4, as well as with substrates

of CYP3A4 and P-gp.[12][13]

Conclusion
The preclinical data package for entrectinib provides a strong rationale for its clinical

development in tumors harboring NTRK, ROS1, or ALK gene fusions. Its potent and selective

inhibition of these key oncogenic drivers, coupled with its ability to penetrate the central

nervous system, addresses a significant unmet medical need for patients with these types of

cancers, including those with brain metastases. The in vitro and in vivo studies consistently

demonstrate its anti-tumor activity and provide a solid foundation for its clinical use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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